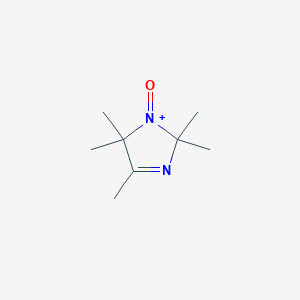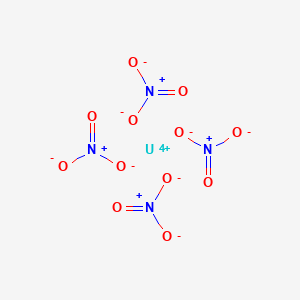
Calcium pentobarbital
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium pentobarbital is a compound derived from pentobarbital, a short-acting barbiturate. Pentobarbital is commonly used as a sedative, hypnotic, and anticonvulsant. It is also used in veterinary medicine for euthanasia and in some countries for physician-assisted suicide . This compound combines the properties of pentobarbital with calcium, which may influence its pharmacological effects.
Vorbereitungsmethoden
The preparation of calcium pentobarbital involves the synthesis of pentobarbital followed by its conversion to the calcium salt. The synthetic route for pentobarbital typically involves the reaction of ethylmalonic ester with urea, followed by cyclization and alkylation . The calcium salt is then formed by reacting pentobarbital with calcium hydroxide or calcium chloride under controlled conditions . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for yield and purity.
Analyse Chemischer Reaktionen
Calcium pentobarbital undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it to different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Calcium pentobarbital has several scientific research applications:
Wirkmechanismus
Calcium pentobarbital exerts its effects by binding to the gamma-aminobutyric acid (GABA) A receptor. This binding increases the duration of chloride ion channel opening, leading to hyperpolarization of the neuronal membrane and potentiation of GABAergic inhibitory effects . The presence of calcium may enhance its binding affinity and influence calcium conductance in neurons .
Vergleich Mit ähnlichen Verbindungen
Calcium pentobarbital can be compared with other barbiturates such as:
Sodium pentobarbital: Similar in function but differs in the cation used.
Phenobarbital: A longer-acting barbiturate with different pharmacokinetic properties.
Thiopental: An ultra-short-acting barbiturate used primarily for induction of anesthesia. This compound is unique due to its combination with calcium, which may offer distinct pharmacological advantages in certain applications.
Eigenschaften
CAS-Nummer |
3330-47-0 |
|---|---|
Molekularformel |
C11H16CaN2O3 |
Molekulargewicht |
264.33 g/mol |
IUPAC-Name |
calcium;5-ethyl-6-oxo-5-pentan-2-ylpyrimidine-2,4-diolate |
InChI |
InChI=1S/C11H18N2O3.Ca/c1-4-6-7(3)11(5-2)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+2/p-2 |
InChI-Schlüssel |
AJZCPCVZCDQEFK-UHFFFAOYSA-L |
Kanonische SMILES |
CCCC(C)C1(C(=NC(=NC1=O)[O-])[O-])CC.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium;sulfate](/img/structure/B13733341.png)
![2-[7-(hydroxyamino)-2H-pyrazolo[4,3-d]pyrimidin-3-yl]-5-(hydroxymethyl)oxolane-3,4-diol;hydrochloride](/img/structure/B13733342.png)





![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)




